Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a thiazepane ring and a thiophene moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have good thermal and electrochemical stability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that thiazole derivatives have good thermal and electrochemical stability, suggesting that they may be relatively resistant to environmental influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminothiophenol with appropriate esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate to form the benzothiazole core
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar benzothiazole core but differ in their additional functional groups and ring structures.
Indole derivatives: Indole compounds also exhibit diverse biological activities and are structurally similar due to their aromatic heterocyclic nature.
Uniqueness
Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of a benzothiazole ring with a thiazepane and thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c20-17(16-18-12-4-1-2-5-13(12)23-16)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYOAEMMRBGQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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